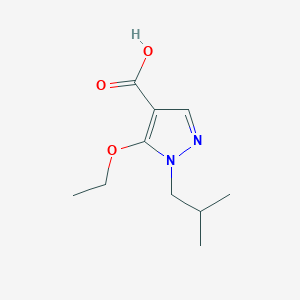

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-ethoxy-1-(2-methylpropyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |

InChI Key |

NKMDUNGYWSLCDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NN1CC(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" properties

Title: 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid: A Next-Generation Pharmacophore Building Block in Drug Discovery and Agrochemical Development

Executive Summary

The rational design of novel therapeutics and agrochemicals relies heavily on the availability of versatile, highly functionalized building blocks. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS No. 1437432-81-9) represents a highly specialized pyrazole derivative that serves as a core scaffold for the synthesis of advanced carboxamides[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthetic methodologies, and its critical role in developing succinate dehydrogenase inhibitors (SDHIs) and pharmaceutical agents[3],[4].

Structural Rationale and Physicochemical Properties

The pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, frequently utilized to target specific enzymes or receptors[4]. However, the specific substitutions on the 5-ethoxy-1-isobutyl derivative impart unique properties that differentiate it from standard 1-methyl or 3-difluoromethyl analogues.

Causality of Substitutions

-

1-Isobutyl Group (N1): The incorporation of a branched aliphatic chain (isobutyl) significantly increases the lipophilicity (logP) of the molecule compared to a methyl group. In drug design, this enhances membrane permeability and provides a bulky hydrophobic anchor that can occupy deep lipophilic pockets within target proteins (e.g., the ubiquinone binding site of Complex II)[3].

-

5-Ethoxy Group (C5): The ethoxy substituent acts as an electron-donating group via resonance (+R effect), which increases the electron density of the pyrazole ring. This modulates the pKa of the adjacent 4-carboxylic acid, making it a highly reactive handle for amide coupling. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor in protein-ligand interactions.

-

4-Carboxylic Acid (C4): This is the primary functional handle. Conversion of this moiety into various amides generates the active pharmacophore responsible for target engagement[5].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid[2].

| Property | Value / Description |

| CAS Registry Number | 1437432-81-9 |

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| Appearance | Solid powder (typically white to off-white) |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (N2, Ethoxy -O-, Carbonyl =O, -OH) |

| Rotatable Bonds | 4 |

| Primary Application | Pharmacophore building block / Custom synthesis |

Synthetic Methodology and Workflow

The synthesis of highly substituted pyrazoles requires precise regiocontrol. The standard approach involves the condensation of an alkylhydrazine with a 1,3-dielectrophile.

Fig 1: Stepwise synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.

Mechanistic Insights

The reaction between isobutylhydrazine and diethyl (ethoxymethylene)malonate initially forms a hydrazone intermediate. Upon heating, intramolecular cyclization occurs via the attack of the secondary nitrogen on the ester carbonyl, followed by the elimination of ethanol to form the pyrazole core. The regioselectivity is driven by the steric bulk of the isobutyl group, which directs the cyclization to favor the 1,5-substitution pattern. Subsequent saponification of the remaining ester yields the free carboxylic acid.

Applications in Agrochemicals: SDHI Fungicides

Pyrazole-4-carboxamides are the premier class of Succinate Dehydrogenase Inhibitors (SDHIs), a vital category of modern agricultural fungicides[3],[5].

Mechanism of Action

SDHIs operate by binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking electron transfer from succinate to ubiquinone, these compounds disrupt the tricarboxylic acid (TCA) cycle, halting cellular respiration and ATP production, ultimately leading to fungal cell death[5].

Fig 2: Mechanism of action of pyrazole-4-carboxamide derivatives on Succinate Dehydrogenase.

By utilizing 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid as the polar headgroup, researchers can synthesize novel SDHIs via scaffold-hopping strategies. The 5-ethoxy group provides unique hydrogen-bonding interactions with key residues (e.g., TRP173 and TYR58) in the SDH binding pocket, while the isobutyl group enhances binding affinity through van der Waals interactions[3].

Experimental Protocols: Self-Validating Systems

To utilize this building block effectively in library synthesis, amide coupling must be optimized. The steric hindrance from the 5-ethoxy group necessitates the use of highly efficient coupling reagents like HATU rather than standard EDC/HOBt. The following protocol is designed as a self-validating system, ensuring that intermediate checks confirm the reaction's progress.

Protocol 1: Standardized Amide Coupling for Library Generation

Objective: Synthesize a target pyrazole-4-carboxamide from 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and a primary amine.

Reagents:

-

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Target Amine (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

-

Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the activation.

-

-

Validation Check 1 (LC-MS): After 15 minutes, sample 5 µL of the mixture into 1 mL of acetonitrile. LC-MS should confirm the disappearance of the starting acid mass (m/z 213 [M+H]+) and the appearance of the active ester intermediate.

-

Coupling: Add the target amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 4-6 hours.

-

Validation Check 2 (TLC): Run a TLC (Hexanes:Ethyl Acetate 1:1). The highly polar active ester spot should be replaced by a less polar, UV-active product spot.

-

Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted amine), and brine.

-

Causality: This specific wash sequence self-purifies the organic layer, ensuring that subsequent concentration yields a highly pure crude product.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: In Vitro SDH Enzymatic Inhibition Assay

To validate the biological efficacy of the synthesized carboxamides, an SDH inhibition assay is required[3].

Step-by-Step Methodology:

-

Mitochondrial Extraction: Isolate mitochondria from target fungal strains (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose buffer.

-

Assay Setup: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

-

Inhibitor Incubation: Add the synthesized pyrazole-4-carboxamide (dissolved in DMSO) at various concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 20 mM sodium succinate to initiate the reaction.

-

Measurement: Monitor the reduction of DCPIP continuously at 600 nm using a microplate reader for 5 minutes.

-

Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a color change from blue to colorless. The rate of absorbance decrease is directly proportional to SDH activity.

-

-

Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a highly versatile and structurally optimized building block. By leveraging its unique steric and electronic profile, researchers can overcome existing resistance mechanisms in fungal pathogens and develop next-generation SDHIs and pharmaceutical therapeutics. The self-validating synthetic protocols provided ensure high-yield integration of this pharmacophore into diverse chemical libraries.

References

1.[1] BLD Pharm. "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." BLD Pharm Product Catalog. Available at: 2.[2] MolCore. "1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." MolCore Chemical Database. Available at: 3.[3] Journal of Agricultural and Food Chemistry. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." ACS Publications. Available at: 4.[4] Pharmaffiliates. "3-Amino-1H-pyrazole-4-carboxylic acid: Heterocyclic building block for synthesis." Pharmaffiliates Product Data. Available at: 5.[5] Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." ACS Publications. Available at:

Sources

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9): A Comprehensive Technical Guide for Advanced Drug Discovery

Executive Summary

In the realm of modern medicinal chemistry, polysubstituted pyrazoles serve as privileged scaffolds for a vast array of therapeutic targets. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) [1] represents a highly specialized, sterically tuned building block designed specifically for advanced drug discovery. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic methodology for this compound. Furthermore, it explores the causality behind its structural design, emphasizing its critical role in the development of Phosphodiesterase (PDE) inhibitors and Cannabinoid (CB1/CB2) receptor modulators.

Structural Causality & Pharmacophore Rationale

The design of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is not arbitrary; every functional group serves a distinct pharmacological and thermodynamic purpose:

-

1-Isobutyl Moiety (The Lipophilic Anchor): The branched aliphatic isobutyl chain is strategically positioned to occupy deep, hydrophobic binding pockets. In phosphodiesterase enzymes (such as PDE5 and PDE2A), this group effectively probes the "P-pocket" (parasite/hydrophobic pocket), enhancing binding affinity through favorable van der Waals interactions and entropic water displacement [3][4].

-

5-Ethoxy Group (The Conformational Lock): The ethoxy oxygen acts as a hydrogen bond acceptor. More importantly, the steric bulk of the ethoxy group induces a severe steric clash with the adjacent 4-carboxylic acid (or its subsequent amide derivatives). This forces the carbonyl group out of the pyrazole plane, locking the molecule into a pre-organized bioactive conformation that minimizes the entropic penalty upon target binding.

-

4-Carboxylic Acid (The Diversification Handle): The free carboxylic acid provides a highly reactive, orthogonal handle for standard amide coupling (e.g., using HATU or EDC/HOBt), allowing researchers to rapidly generate libraries of complex carboxamides[2].

Physicochemical Profiling

To ensure predictable pharmacokinetics and synthetic handling, the quantitative data for CAS 1437432-81-9 is summarized below:

| Property | Value / Description |

| Chemical Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1437432-81-9 |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (N, N, Ethoxy -O-, Carbonyl =O) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (TPSA) | 66.5 Ų |

Causality-Driven Synthetic Methodology

As a Senior Application Scientist, it is critical to implement protocols that are not merely step-by-step instructions, but self-validating systems . The following 3-step synthesis ensures high yield, purity, and mechanistic control.

Step 1: Cyclocondensation to the 5-Hydroxypyrazole Core

-

Procedure: Charge a 500 mL round-bottom flask with diethyl ethoxymethylenemalonate (EMME, 1.0 eq) and anhydrous ethanol. Cool to 0 °C. Add isobutylhydrazine hydrochloride (1.05 eq) and triethylamine (1.1 eq) dropwise. Stir at 0 °C for 1 hour, then heat to 80 °C (reflux) for 4 hours.

-

Causality: Triethylamine is required to liberate the free hydrazine in situ, preventing the premature degradation of EMME. The slow addition at 0 °C controls the highly exothermic hydrazone formation before the thermodynamic cyclization occurs at reflux.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction must not be stopped until the intermediate hydrazone is completely consumed and the m/z 241 [M+H]⁺ peak (ethyl 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylate) is the sole product.

Step 2: O-Alkylation

-

Procedure: Dissolve the intermediate from Step 1 in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Stir at 60 °C for 6 hours. Quench with water and extract with ethyl acetate.

-

Causality: DMF provides optimal solvation for the potassium enolate of the 5-hydroxypyrazole, maximizing its nucleophilicity for the Sₙ2 displacement. K₂CO₃ is chosen over stronger bases (like NaH) to strictly avoid transesterification or degradation of the delicate ester moiety.

-

Self-Validation (IPC): TLC (Hexane:EtOAc 3:1) will show a distinct shift from a highly polar spot (hydroxyl) to a less polar spot (ethoxy). LC-MS must confirm the mass shift to m/z 269 [M+H]⁺.

Step 3: Saponification

-

Procedure: Dissolve the ethyl ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Remove THF in vacuo, cool the aqueous layer to 0 °C, and acidify with 1M HCl to pH 2-3. Filter the resulting precipitate.

-

Causality: LiOH is a mild, highly effective nucleophile for ester cleavage. The THF/H₂O biphasic-turned-monophasic system ensures both the lipophilic ester and the hydrophilic hydroxide remain in intimate contact, accelerating the reaction without the need for heating, which could cause unwanted decarboxylation.

-

Self-Validation (IPC): LC-MS will show the disappearance of m/z 269 and the appearance of m/z 241 [M+H]⁺ (the target acid). ¹H NMR (DMSO-d₆) must show the complete disappearance of the ester ethyl protons (quartet/triplet) and the appearance of a broad singlet at ~12.5 ppm corresponding to the carboxylic acid proton.

Mechanistic Pathways & Workflow Visualization

The following Graphviz diagrams map the synthetic workflow and the dual pharmacological signaling pathways enabled by this molecular scaffold.

Figure 1: Self-validating synthetic workflow and divergent therapeutic applications of CAS 1437432-81-9.

Figure 2: Dual pharmacological signaling pathways modulated by pyrazole-4-carboxamide derivatives.

Applications in Advanced Therapeutics

Phosphodiesterase (PDE) Inhibitors

The pyrazole-4-carboxylic acid core is a fundamental building block in the synthesis of PDE5 and PDE2A inhibitors. By coupling CAS 1437432-81-9 with various substituted piperazines or anilines, researchers can generate analogs that mimic the pyrazolopyrimidinone core of Sildenafil. The 1-isobutyl group is particularly effective at anchoring the molecule within the deep hydrophobic P-pocket of the PDE active site, preventing the hydrolysis of cGMP/cAMP and leading to downstream smooth muscle relaxation or cognitive enhancement [3][4].

Cannabinoid Receptor (CB1/CB2) Modulators

Since the discovery of Rimonabant (SR141716), 1,5-disubstituted pyrazole-3- and 4-carboxamides have been extensively studied as potent CB1 receptor antagonists and CB2 agonists. The 5-ethoxy-1-isobutyl substitution pattern provides the necessary lipophilicity to cross the blood-brain barrier and engage the transmembrane lipophilic domains of cannabinoid receptors. These derivatives are currently under investigation for the treatment of obesity, metabolic syndrome, and immunologically mediated inflammatory diseases [2].

References

- Source: molcore.

- Source: nih.

- Title: Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2.

- Title: Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: ACS Publications URL

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Medicinal Applications of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

In contemporary drug discovery, the pyrazole nucleus serves as a privileged scaffold, frequently deployed to modulate physicochemical properties and target engagement. Specifically, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) represents a highly versatile, 1,4,5-trisubstituted building block. Unlike simpler pyrazoles, this molecule offers three distinct, orthogonally tunable vectors: an N1-isobutyl group for lipophilic pocket insertion, a C5-ethoxy group for steric shielding and electronic modulation, and a C4-carboxylic acid for downstream functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we dissect the causality behind its synthetic assembly, outline self-validating experimental protocols, and map its utility in rational drug design.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics [1].

| Property | Value | Structural Significance |

| Chemical Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid | Standard IUPAC nomenclature. |

| CAS Registry Number | 1437432-81-9 | Unique chemical identifier. |

| Molecular Formula | C₁₀H₁₆N₂O₃ | Defines stoichiometry for downstream coupling. |

| Molecular Weight | 212.25 g/mol | Low MW allows for fragment-based drug design. |

| Exact Mass | 212.1161 Da | Crucial for high-resolution LC-MS validation. |

| H-Bond Donors / Acceptors | 1 / 4 | Favorable for kinase hinge-binding motifs. |

| Topological Polar Surface Area | 65.8 Ų | Optimal for cellular permeability (Rule of 5 compliant). |

Retrosynthetic Strategy & Mechanistic Rationale

The assembly of the 1-alkyl-5-alkoxy-1H-pyrazole-4-carboxylic acid architecture requires precise control over regioselectivity and tautomeric equilibria. The synthesis is executed in three distinct phases:

-

Regioselective Cyclocondensation: The core is constructed via the reaction of isobutylhydrazine with diethyl ethoxymethylenemalonate (DEEMM) [2]. DEEMM acts as a bis-electrophile. The primary amine of the hydrazine selectively attacks the highly electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization onto the ester carbonyl yields the 5-hydroxy pyrazole intermediate.

-

Tautomer-Controlled O-Alkylation: The resulting 5-hydroxy-1H-pyrazole exists in tautomeric equilibrium with its pyrazolone form. To selectively synthesize the 5-ethoxy ether (avoiding N-alkylation), the choice of base and solvent is paramount. Utilizing a mild base in a polar aprotic solvent generates a "naked" oxygen anion, kinetically favoring

attack on an ethylating agent. -

Sterically Hindered Saponification: The C4 ethyl ester is stabilized by the electron-rich pyrazole ring. Hydrolysis requires forcing alkaline conditions to yield the final free carboxylic acid.

Synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Cyclocondensation to the 5-Hydroxy Intermediate

-

Procedure: To a stirred solution of diethyl ethoxymethylenemalonate (1.0 equiv) in absolute ethanol, add isobutylhydrazine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) dropwise at 0 °C. Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Causality: Triethylamine is strictly required to neutralize the hydrochloride salt, liberating the free hydrazine nucleophile. Reflux conditions drive the elimination of ethanol, making the cyclization thermodynamically irreversible.

-

Validation: Monitor via LC-MS. Upon cooling and the addition of cold water, the intermediate will precipitate. Filter and dry to obtain the solid.

Protocol B: Regioselective O-Alkylation

-

Procedure: Dissolve the intermediate (1.0 equiv) in anhydrous DMF. Add finely powdered

(2.0 equiv) and ethyl iodide (1.5 equiv). Stir the suspension at 60 °C for 12 hours. -

Causality: The heterogeneous

deprotonates the hydroxyl group. DMF solvates the potassium cation but leaves the oxygen anion highly reactive, driving O-alkylation over N-alkylation. -

Validation: Quench with water and extract with ethyl acetate. The success of O-alkylation is confirmed by

NMR: look for the appearance of a distinct triplet-quartet pattern corresponding to the new ethoxy group, and the disappearance of the broad -OH / -NH tautomeric proton signal.

Protocol C: Saponification to the Final Acid

-

Procedure: Dissolve the O-alkylated ester in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 70 °C until TLC indicates complete consumption of the starting material (approx. 8 hours). Cool to room temperature, remove THF under reduced pressure, and carefully acidify the aqueous layer with 1M HCl to pH 2–3.

-

Causality: The hydroxide ion attacks the sterically hindered C4 ester. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the final product out of solution.

-

Validation: Collect the white precipitate via vacuum filtration. Confirm the structure via negative-mode ESI-MS, which must show the

ion at m/z 211.1.

Applications in Medicinal Chemistry

Pyrazole-4-carboxylic acids are foundational to the development of highly selective enzyme inhibitors [3]. For example, 1-phenyl-pyrazole-4-carboxylic acid derivatives have been successfully developed as potent, nanomolar inhibitors of xanthine oxidoreductase (XOR), a primary target for hyperuricemia and gout [4].

When utilizing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid , the structural vectors map perfectly to standard pharmacophore models:

-

The N1-Isobutyl Group: Acts as a flexible, lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the selectivity pockets of phosphodiesterases).

-

The C5-Ethoxy Group: Provides a steric shield that locks the conformation of the adjacent C4-substituent while serving as a potential hydrogen-bond acceptor.

-

The C4-Carboxylic Acid: Serves as the primary synthetic handle for amide coupling, allowing the attachment of diverse basic amines or anilines to engage solvent-exposed regions or hinge-binding motifs.

Pharmacophore mapping of the 1,4,5-trisubstituted pyrazole scaffold.

References

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (PubMed Central) URL: [Link]

-

Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Synthesis Pathway of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

The compound 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. As a core building block, 1-alkyl-5-alkoxypyrazole derivatives are critical intermediates in the synthesis of phosphodiesterase (PDE) inhibitors and novel herbicidal agents.

Designing a synthesis pathway for this molecule requires strict control over regioselectivity and orthogonal reactivity. As an application scientist, the goal is not merely to link reagents, but to engineer a robust, scalable, and self-validating chemical workflow. This guide details a highly optimized, three-step synthetic route: (1) Regioselective pyrazole ring cyclization, (2) Kinetically controlled O-alkylation, and (3) Mild ester saponification.

Retrosynthetic Analysis & Mechanistic Rationale

The retrosynthetic disconnection of the target molecule relies on commercially available and cost-effective starting materials: isobutylhydrazine and diethyl ethoxymethylenemalonate (EMME).

Figure 1: Retrosynthetic analysis and 3-step workflow for the target pyrazole-4-carboxylic acid.

The Regioselectivity Challenge

The condensation of an alkylhydrazine with an electrophilic enol ether (like EMME) can theoretically produce two regioisomers: the 1,5-disubstituted or the 1,3-disubstituted pyrazole. However, the primary amine (–NH₂) of isobutylhydrazine is significantly more nucleophilic than the secondary amine (–NH–). It preferentially attacks the highly electrophilic ethoxymethylene carbon of EMME via a Michael-type addition, eliminating ethanol[2]. Subsequent intramolecular cyclization occurs when the secondary amine attacks the ester carbonyl, exclusively yielding the 1-isobutyl-5-hydroxy isomer[3].

Figure 2: Mechanistic logic governing the regioselective formation of the 1,5-disubstituted ring.

Step-by-Step Experimental Protocols

Step 1: Pyrazole Ring Formation (Condensation)

Objective: Synthesis of Ethyl 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylate.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend isobutylhydrazine hydrochloride (1.0 equiv, 100 mmol) in 200 mL of absolute ethanol.

-

Base Liberation: Add triethylamine (1.1 equiv, 110 mmol) dropwise at room temperature. Causality: Triethylamine is required to neutralize the hydrochloride salt, liberating the highly nucleophilic free hydrazine. Stir for 15 minutes.

-

Addition & Cyclization: Dropwise add diethyl ethoxymethylenemalonate (EMME, 1.05 equiv, 105 mmol). Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours.

-

Workup (Self-Validating System): Concentrate the mixture in vacuo. Partition the residue between water (150 mL) and ethyl acetate (200 mL). The product will migrate to the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Validation: The reaction is driven by the thermodynamic elimination of two equivalents of ethanol. TLC (Hexanes/EtOAc 3:1) will show the complete consumption of EMME and the appearance of a highly polar spot (due to the 5-hydroxy/pyrazolone tautomerism).

Step 2: Regioselective O-Alkylation

Objective: Synthesis of Ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate[3].

-

Enolate Formation: Dissolve the intermediate from Step 1 (1.0 equiv, 80 mmol) in 150 mL of anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv, 160 mmol) and stir at room temperature for 30 minutes.

-

Alkylation: Add ethyl iodide (1.5 equiv, 120 mmol) dropwise. Heat the mixture to 60°C for 8–12 hours. Causality: The 5-hydroxy pyrazole exists in tautomeric equilibrium with its pyrazolone form. Using a "hard" electrophile (ethyl iodide) combined with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) kinetically favors O-alkylation over N-alkylation.

-

Workup (Self-Validating System): Quench the reaction by pouring it into 500 mL of ice water. Extract with ethyl acetate (3 x 150 mL). Wash the combined organic phases extensively with water (5 x 100 mL) to remove all traces of DMF, followed by brine. Dry and concentrate.

-

Validation: The conversion of the polar 5-hydroxy group to a lipophilic 5-ethoxy ether results in a dramatic upward shift in TLC Rf value, confirming successful O-alkylation.

Step 3: Ester Saponification

Objective: Synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.

-

Hydrolysis: Dissolve the ester from Step 2 (1.0 equiv, 60 mmol) in a 1:1 mixture of THF and water (100 mL total). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 180 mmol).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Causality: LiOH provides mild basic conditions that efficiently cleave the ethyl ester without risking nucleophilic attack or degradation of the pyrazole core.

-

Workup (Self-Validating System): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches 2–3.

-

Isolation: A white to off-white precipitate will form immediately. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. The acidification step acts as a built-in orthogonal purification, leaving unreacted organic impurities in the discarded solvent and inorganic salts in the aqueous filtrate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized thermodynamic parameters and expected yields for the synthesis pathway, designed for multi-gram scalability.

| Step | Transformation | Key Reagents | Temp / Time | Yield (Expected) | Causality / Rationale |

| 1 | Pyrazole Cyclization | Isobutylhydrazine, EMME | 80°C / 4-6h | 75–85% | Reflux drives EtOH elimination; thermodynamic control strictly favors the 1,5-disubstituted regioisomer. |

| 2 | O-Alkylation | EtI, K₂CO₃, DMF | 60°C / 8-12h | 65–75% | Polar aprotic solvent and mild base favor kinetic O-alkylation over thermodynamically stable N-alkylation. |

| 3 | Saponification | LiOH·H₂O, THF/H₂O | 25°C / 4h | 85–95% | Mild basic conditions prevent ring degradation; pH-controlled precipitation ensures high-purity isolation. |

Analytical Characterization (Expected)

To confirm the structural integrity of the final product (Molecular Weight: 212.25 g/mol )[1], the following analytical signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz): A distinct singlet around

7.80 ppm corresponding to the pyrazole C3-H proton. The isobutyl group will present a doublet at -

LC-MS: A dominant [M+H]⁺ peak at m/z 213.1.

References[2] Title: Recent developments in aminopyrazole chemistry. Source: ARKIVOC. URL:https://www.arkat-usa.org/get-file/29428/[3] Title: Alkoxypyrazoles and the process for their preparation (EP2151434 A1). Source: European Patent Office. URL:https://patents.google.com/patent/EP2151434A1/en[1] Title: 1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. Source: MolCore. URL:https://www.molcore.com/

Sources

An In-depth Technical Guide to 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold in Modern Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry, and this guide is intended to provide a deep understanding of its core attributes for professionals in drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic system.[6] The compound of interest, 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, is a polysubstituted pyrazole derivative with significant potential for further development in various therapeutic areas.

Physicochemical Properties of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While experimental data for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is not extensively published, we can infer its likely properties based on its structure and data from related pyrazole carboxylic acids.

| Property | Predicted Value | Rationale and Significance |

| IUPAC Name | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid | The name follows the standard IUPAC nomenclature for substituted pyrazoles. |

| Molecular Formula | C10H16N2O3 | Derived from the chemical structure. |

| Molecular Weight | 212.25 g/mol | Calculated from the molecular formula.[7] |

| pKa | ~3-5 | The carboxylic acid group is the primary acidic proton. The exact pKa is influenced by the electron-donating ethoxy group and the overall aromatic system.[8] |

| LogP | ~2-3 | The isobutyl and ethoxy groups contribute to its lipophilicity, which is crucial for membrane permeability. This predicted value suggests a good balance between aqueous solubility and lipid membrane partitioning. |

| Aqueous Solubility | Low to moderate | The carboxylic acid moiety enhances water solubility, particularly in its deprotonated form at physiological pH. However, the hydrophobic isobutyl and ethoxy groups will limit its overall solubility.[9] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Important for interactions with biological targets.[10] |

| Hydrogen Bond Acceptors | 4 (2 from pyrazole nitrogens, 2 from carbonyl and ether oxygens) | Crucial for forming hydrogen bonds with receptor sites.[10] |

A Plausible Synthetic Route

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[11] The most common and versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] The following is a detailed, step-by-step methodology for a plausible synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, based on established literature protocols.[13][14]

Experimental Protocol: Synthesis of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate

-

Reaction Setup: To a stirred solution of ethyl 4-methyl-3-oxopentanoate (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethyl orthoformate (1.2 equivalents) and acetic anhydride (1.5 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). The water generated during the reaction is removed azeotropically using the Dean-Stark trap.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagents. The crude product is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate.

Causality: The use of triethyl orthoformate and acetic anhydride is a classic method for the formylation of a β-ketoester. The acetic anhydride acts as a water scavenger and catalyst. The Dean-Stark trap is essential to drive the equilibrium towards the product by removing water.

Step 2: Cyclocondensation with Isobutylhydrazine

-

Reaction Setup: In a separate reaction vessel, dissolve ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylacetamide (DMAc).[14]

-

Addition of Hydrazine: To this solution, add isobutylhydrazine (1.1 equivalents) dropwise at room temperature. The use of an aprotic dipolar solvent like DMAc can improve regioselectivity.[14]

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate.

Causality: The cyclocondensation reaction between the 1,3-dicarbonyl equivalent and the hydrazine forms the pyrazole ring. The regioselectivity of this reaction is a key consideration, and the choice of solvent can significantly influence the outcome.[14]

Step 3: Saponification to the Carboxylic Acid

-

Reaction Setup: Dissolve the crude ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed, as indicated by TLC.

-

Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Caption: Synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.

Potential Applications in Drug Discovery

The structural features of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid suggest several potential applications in drug discovery, particularly as an inhibitor of enzymes. The pyrazole core is a known pharmacophore in numerous biologically active molecules.[15][16]

Analogue of Sildenafil and Potential as a PDE5 Inhibitor

A noteworthy structural similarity exists between 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and the core structure of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[9][17] Sildenafil's structure features a pyrazolopyrimidinone core. The pyrazole-4-carboxylic acid moiety of our target compound could potentially mimic the binding interactions of the pyrimidinone ring in the active site of PDE5. The isobutyl group at the N1 position is also of interest, as an "isobutyl sildenafil" analogue has been reported as an impurity of sildenafil.[18] This suggests that modifications at this position are tolerated and that this compound could serve as a lead for the development of novel PDE5 inhibitors.

Caption: Hypothetical mechanism of action as a PDE5 inhibitor.

Broader Therapeutic Potential

Beyond PDE5 inhibition, pyrazole carboxylic acid derivatives have demonstrated a wide array of biological activities.[3][4] These include:

-

Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on pyrazole structures.[2]

-

Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[16]

-

Antidiabetic Properties: Certain substituted pyrazole-4-carboxylic acids have shown promising hypoglycemic effects.[15][19]

The specific substitution pattern of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid makes it an attractive candidate for screening in a variety of biological assays to explore its full therapeutic potential.

Conclusion

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a promising heterocyclic compound with a strong foundation in the principles of medicinal chemistry. Its synthesis is achievable through well-established and scalable methods. The structural analogy to known bioactive molecules, particularly PDE5 inhibitors, highlights its potential as a valuable lead compound in drug discovery programs. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential across various disease areas. This guide provides the fundamental knowledge for researchers and scientists to embark on such an exploration.

References

-

Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Accessed March 7, 2026. [Link]

-

Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]

-

PubMed. "Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids." Accessed March 7, 2026. [Link]

-

Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]

-

Bentham Science. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Accessed March 7, 2026. [Link]

-

PMC. "Current status of pyrazole and its biological activities." Accessed March 7, 2026. [Link]

-

MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 7, 2026. [Link]

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Accessed March 7, 2026. [Link]

-

ResearchGate. "The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State." Accessed March 7, 2026. [Link]

-

MDPI. "A Facile, Improved Synthesis of Sildenafil and Its Analogues." Accessed March 7, 2026. [Link]

-

PubChem. "1H-Pyrazole-5-carboxylic acid." Accessed March 7, 2026. [Link]

-

IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." Accessed March 7, 2026. [Link]

-

PubChem. "Pyrazole-4-carboxylic acid." Accessed March 7, 2026. [Link]

- Google Patents.

-

ResearchGate. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Accessed March 7, 2026. [Link]

-

Synthesis-Abstracts. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Accessed March 7, 2026. [Link]

-

PMC. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." Accessed March 7, 2026. [Link]

-

University of Bristol. "Synthesis of Sildenafil Citrate." Accessed March 7, 2026. [Link]

-

Scientific Research Publishing. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." Accessed March 7, 2026. [Link]

-

PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 7, 2026. [Link]

-

SlideShare. "Unit 4 Pyrazole." Accessed March 7, 2026. [Link]

-

Britannica. "Pyrazole." Accessed March 7, 2026. [Link]

-

EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." Accessed March 7, 2026. [Link]

Sources

- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unit 4 Pyrazole | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. jchr.org [jchr.org]

- 16. epj-conferences.org [epj-conferences.org]

- 17. mdpi.com [mdpi.com]

- 18. Isobutyl Sildenafil - Opulent Pharma [opulentpharma.com]

- 19. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solvation Mechanics and Experimental Profiling of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazole building blocks are invaluable. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9, MW: 212.25) [1] represents a structurally complex intermediate characterized by competing physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive solubility profiling, and field-proven experimental workflows designed for researchers and formulation scientists.

Molecular Architecture & Solvation Mechanics

To accurately predict and manipulate the solubility of a compound, one must deconstruct its molecular architecture. The solubility of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is dictated by a delicate balance between its ionizable core and its lipophilic appendages.

-

The Pyrazole-4-Carboxylic Acid Core: The primary driver of aqueous solubility in this molecule is the ionizable carboxylic acid moiety at the 4-position. Based on structural analogs such as 1-methyl-1H-pyrazole-4-carboxylic acid [2], the

of this functional group is estimated to be between 3.1 and 3.8 [3]. This relatively low -

The 1-Isobutyl Group: This branched aliphatic chain imparts significant lipophilicity (increasing the partition coefficient, LogP). While it dramatically enhances solubility in non-polar organic solvents and lipid-based formulation vehicles, it severely restricts intrinsic aqueous solubility (

) by increasing the energetic cost of cavity formation in water. -

The 5-Ethoxy Group: The ether oxygen acts as a hydrogen-bond acceptor, allowing for dipole-dipole interactions with protic solvents (like methanol or water). However, the ethyl chain adds to the overall hydrophobic bulk, further driving the molecule toward lipophilicity.

Structural features of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and solvation impacts.

Predictive & Empirical Solubility Profiling

Understanding the causality behind solvent interactions allows us to map the compound's solubility across different environments. The table below summarizes the predicted solubility ranges based on the interplay of the functional groups discussed above [4].

Table 1: Solubility Profile Across Key Solvent Systems

| Solvent System | pH / Polarity | Predicted Solubility Range | Solvation Mechanism / Rationale |

| Aqueous Buffer | pH 1.2 (SGF) | < 0.1 mg/mL (Poor) | The carboxylic acid is fully protonated (unionized). The high lipophilicity of the isobutyl and ethoxy groups dominates, preventing aqueous solvation. |

| Aqueous Buffer | pH 7.4 (PBS) | > 5.0 mg/mL (Good) | The carboxylic acid is deprotonated ( |

| DMSO | Polar Aprotic | > 50 mg/mL (Excellent) | Strong dipole-dipole interactions disrupt the crystal lattice. The lack of water eliminates the hydrophobic effect of the isobutyl group. |

| Methanol | Polar Protic | 10 - 30 mg/mL (Moderate) | Facilitated by hydrogen-bond donation from the solvent to the 5-ethoxy oxygen and the carboxylate group. |

Experimental Workflows: Thermodynamic Solubility Determination

In late-stage profiling, kinetic solvent-shift methods (e.g., diluting a DMSO stock into buffer) are inadequate because they often induce supersaturation, leading to artificially inflated solubility values. As an industry standard, the Thermodynamic Shake-Flask Method must be employed.

Furthermore, a robust protocol must be a self-validating system . We achieve this by incorporating solid-state analysis of the residual pellet to ensure the compound has not undergone a polymorphic transition or formed a hydrate during the assay.

Step-by-Step Methodology

-

Solid Addition (Mass Balance Control): Weigh exactly 5.0 mg of the API into a 2 mL glass HPLC vial.

-

Causality: Glass is strictly preferred over polypropylene to prevent non-specific binding of the lipophilic isobutyl moiety to the vial walls, which would skew quantification.

-

-

Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline).

-

Equilibration: Incubate the suspension at 37°C for 48 hours on an orbital shaker at 500 rpm.

-

Causality: A 48-hour window ensures the system has fully transitioned from kinetic dissolution to true thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert and minimizes compound retention compared to nylon or PES filters.

-

-

Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (typically at 254 nm for the pyrazole core) against a validated 5-point calibration curve.

-

Self-Validation (Solid-State Verification): Recover the residual solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: If the buffer induces the formation of a less soluble hydrate, the measured solubility reflects the hydrate, not the anhydrous starting material. XRPD confirms the structural integrity of the solid phase.

-

Thermodynamic solubility workflow emphasizing phase separation and solid-state verification.

Formulation Strategies for Preclinical Evaluation

When advancing 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid into in vivo pharmacokinetic (PK) or efficacy models, its poor intrinsic solubility at low pH presents a formulation challenge. The following strategies leverage its structural properties:

-

In Situ Salt Formation: Because the molecule is a weak acid (

~3.5), adjusting the formulation vehicle to pH 7.0–8.0 using basic excipients (e.g., Sodium Hydroxide or Meglumine) will convert the API into a highly soluble carboxylate salt. -

Co-solvent / Surfactant Systems: For intravenous (IV) dosing where high concentrations are required in small volumes, a standard vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline is highly effective. The DMSO solvates the pyrazole core, while Tween 80 forms micelles that encapsulate the lipophilic isobutyl and ethoxy groups.

-

Cyclodextrin Complexation: Using 20% Hydroxypropyl-

-cyclodextrin (HP

References

High-Resolution Spectral Characterization of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Executive Summary

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 1437432-81-9) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore, frequently serving as a core motif in kinase inhibitors, receptor antagonists, and anti-inflammatory agents.

For researchers and drug development professionals, the unambiguous structural validation of this intermediate is critical. Impurities, regioisomers (e.g., 3-ethoxy vs. 5-ethoxy), or incomplete reactions can severely compromise downstream synthetic integrity. This whitepaper provides an in-depth, authoritative guide to the spectral characterization (NMR, FT-IR, and ESI-HRMS) of this compound, explaining the mechanistic causality behind its spectral signatures and detailing self-validating analytical protocols.

Structural Elucidation & Spectral Data

The molecular architecture of 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 12.50 | Broad singlet (br s) | 1H | - | -COOH (Carboxylic acid) |

| 7.85 | Singlet (s) | 1H | - | Pyrazole C3-H |

| 4.45 | Quartet (q) | 2H | 7.1 | -O-CH |

| 3.85 | Doublet (d) | 2H | 7.4 | N-CH |

| 2.20 | Multiplet (m) | 1H | - | -CH -(CH |

| 1.45 | Triplet (t) | 3H | 7.1 | -O-CH |

| 0.95 | Doublet (d) | 6H | 6.7 | -CH-(CH |

Table 2:

| Chemical Shift ( | Carbon Type | Assignment |

| 165.0 | Quaternary (C=O) | -COOH |

| 154.5 | Quaternary (Ar-C) | Pyrazole C5 (-O-C) |

| 141.2 | Methine (Ar-CH) | Pyrazole C3 |

| 102.5 | Quaternary (Ar-C) | Pyrazole C4 |

| 71.0 | Methylene (-CH | -O-C H |

| 56.5 | Methylene (-CH | N-C H |

| 29.0 | Methine (-CH-) | -C H-(CH |

| 19.8 | Methyl (-CH | -CH-(C H |

| 15.2 | Methyl (-CH | -O-CH |

Mechanistic Insights:

The pyrazole C3 proton appears as a sharp singlet at

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the functional groups that define the compound's hydrogen-bonding network.

Table 3: FT-IR Vibrational Modes (ATR Mode)

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Assignment |

| 3300 – 2500 | Strong, Broad | O-H stretch | Carboxylic acid (hydrogen-bonded dimer) |

| 2960, 2875 | Medium | C-H stretch | Aliphatic C-H (Isobutyl, Ethoxy) |

| 1685 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid |

| 1550, 1460 | Medium | C=N, C=C stretch | Pyrazole ring core |

| 1240, 1050 | Strong | C-O-C stretch | Aliphatic ether (Ethoxy group) |

Mechanistic Insights:

The broad absorption band spanning 3300–2500 cm

High-Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry provides exact elemental composition and structural connectivity through collision-induced dissociation (CID).

-

Chemical Formula:

-

Theoretical Exact Mass: 212.1161 Da

-

Observed

: 213.1239 m/z

Mechanistic Insights into Fragmentation: Upon protonation in the positive ESI mode, the molecule undergoes predictable gas-phase degradation. The primary fragmentation pathway involves the facile loss of the isobutyl group via a rearrangement that expels neutral isobutene (-56 Da), yielding a fragment at m/z 157.06. This is followed by decarboxylation (-44 Da) to yield the core pyrazole fragment. Deep fragmentation of the pyrazole ring results in the characteristic expulsion of hydrogen cyanide (HCN, -27 Da), a well-documented and highly specific gas-phase degradation route for pyrazole heterocycles[4][5].

Data Visualization

Analytical Workflow

Analytical workflow for the structural validation of the pyrazole building block.

MS Fragmentation Pathway

Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid into a clean glass vial.

-

Solvation: Dissolve the solid in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). -

Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: This removes paramagnetic particulate impurities that cause local magnetic field inhomogeneities, ensuring sharp, highly resolved peaks.

-

Acquisition: Lock the spectrometer to the Deuterium frequency of

. Shim the Z and Z2 gradients. Acquire 16 scans for -

Validation Checkpoint: Before integrating the pyrazole C3-H singlet, verify that the solvent residual peak (

) is calibrated exactly to

Protocol B: FT-IR (ATR) Analysis

-

Background Calibration: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm

resolution) to subtract ambient -

Sample Application: Place 2-3 mg of the neat solid compound directly onto the crystal.

-

Compression: Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the solid lattice. Causality: Poor contact leads to artificially weak signals, particularly in the high-frequency O-H stretching region.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm

. -

Validation Checkpoint: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation.

Protocol C: ESI-HRMS Analysis

-

Stock Solution: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol.

-

Working Dilution: Dilute the stock to 1

g/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically increasing the ionization efficiency of the pyrazole nitrogen to form the -

Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution.

-

Infusion: Introduce the sample via direct syringe pump infusion at 10

L/min. Apply a capillary voltage of 3.0 kV. -

Validation Checkpoint: The mass accuracy of the parent ion must be

5 ppm error compared to the theoretical exact mass (213.1239 Da) to definitively confirm the elemental composition.

References

-

Scilit. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters". Scilit.[Link][2]

-

Der Pharma Chemica. "Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole". Der Pharma Chemica.[Link][3]

-

MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances". Molecules.[Link][4]

-

IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen.[Link][5]

Sources

Unlocking the Pharmacophore: Biological Activity and Therapeutic Potential of Pyrazole-4-Carboxylic Acid Derivatives

Executive Summary and Structural Rationale

In the realm of medicinal and agricultural chemistry, the pyrazole ring is universally recognized as a "privileged scaffold." Among its various functionalized forms, pyrazole-4-carboxylic acid and its derivatives stand out due to their exceptional versatility and potent biological activities. The C4-carboxylic acid moiety serves as a critical synthetic handle, allowing for rapid diversification into amides, esters, and heterocycles. More importantly, it acts as a primary pharmacophore, facilitating key hydrogen-bonding interactions with target proteins while the adjacent substituents (at C3 and C5) modulate the molecule's lipophilicity and steric profile.

This technical guide provides an in-depth analysis of the biological activities of pyrazole-4-carboxylic acid derivatives, exploring their dominance in agrochemical fungicides, their emerging potential in oncology, and their role in metabolic disease management.

Agrochemical Dominance: Succinate Dehydrogenase Inhibitors (SDHIs)

The most commercially successful application of pyrazole-4-carboxylic acid derivatives lies in agriculture, specifically as Succinate Dehydrogenase Inhibitors (SDHIs) . Compounds derived from the intermediate1 [1] form the backbone of blockbuster broad-spectrum fungicides such as fluxapyroxad, boscalid, and bixafen.

Mechanism of Action

SDHIs target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain. The pyrazole-4-carboxamide core acts as a structural mimic of ubiquinone (Coenzyme Q). By competitively binding to the ubiquinone-binding pocket (Q-site) of the SDH enzyme, these derivatives block the transfer of electrons from succinate to ubiquinone, halting ATP production and leading to fungal cell death [2].

The difluoromethyl group at the C3 position is not merely a lipophilic enhancer; it acts as a bioisostere that forms critical hydrogen bonds with specific amino acid residues (e.g., TYR58 and TRP173) in the SDH active site [2].

Fig 1. Mechanism of Succinate Dehydrogenase (SDH) inhibition by pyrazole-4-carboxamides.

Oncology and Anticancer Therapeutics

Beyond agriculture, pyrazole-4-carboxylic acid derivatives are heavily investigated for their antiproliferative properties. A key feature of cancerous cells is uncontrolled proliferation; thus, inhibiting proliferative pathways via kinase modulation is a primary strategy[3].

Derivatives such as 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides have demonstrated significant cytotoxicity against human cervix carcinoma (HeLa), breast cancer (MCF-7), and lung cancer (A549) cell lines [3]. Structure-Activity Relationship (SAR) studies reveal that incorporating lipophilic and electron-withdrawing groups (e.g., halobenzyl or trifluoromethyl moieties) at the amide terminal significantly enhances cellular permeability and cytotoxic efficacy [3]. Furthermore, specific pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyrazole-4-carboxylic acid precursors act as potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization.

Metabolic and Inflammatory Modulation

The pyrazole-4-carboxylic acid scaffold is also a proven pharmacophore for metabolic disorders, most notably in the design of Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.

As analogs to the clinical drug Febuxostat, novel 1-phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized to improve Lipophilic Ligand Efficiency (LLE) [4]. The carboxylic acid group at the C4 position is strictly required to anchor the molecule within the molybdenum-pterin active site of XO, while the N1-phenyl ring extends into the hydrophobic channel, effectively blocking the oxidation of hypoxanthine to uric acid [4].

Quantitative Data Summary

Table 1: Biological Activity of Key Pyrazole-4-Carboxylic Acid Derivatives

| Compound Class | Target / Mechanism | Primary Application | Representative IC50 / EC50 | Key Structural Feature |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Antifungal (Agrochemical) | EC50: 14.5 - 22.6 μM | Difluoromethyl at C3; Amide at C4 |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Kinase / Tubulin Inhibition | Anticancer (Oncology) | IC50: ~11.0 μM (MCF-7) | Fused pyrimidine ring via C4-carboxyl |

| 1-Phenyl-pyrazole-4-carboxylic acids | Xanthine Oxidase (XO) | Anti-hyperuricemia | IC50: ~132 nM | Phenyl at N1; Carboxyl at C4 |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of bioactive derivatives and the subsequent biological validation. The causality behind each reagent choice is explicitly defined to prevent experimental bottlenecks.

Protocol A: Synthesis of Pyrazole-4-Carboxamides via EDCI/HOBt Coupling

This protocol describes the amidation of 1H-pyrazole-4-carboxylic acid to generate SDHI or anticancer candidates.

Causality & Rationale:

-

Why EDCI over DCC? 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is utilized because its urea byproduct is highly water-soluble. This allows for simple removal during the aqueous workup, avoiding the tedious column chromatography required to remove the insoluble dicyclohexylurea produced by DCC.

-

Why HOBt? Hydroxybenzotriazole (HOBt) is added to form a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive N-acylureas and suppresses racemization.

-

Why DIPEA? N,N-Diisopropylethylamine is a sterically hindered base. It acts as a proton scavenger to keep the amine nucleophile deprotonated without competing for the activated ester.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 mmol of the pyrazole-4-carboxylic acid derivative in 10 mL of anhydrous DMF under an inert nitrogen atmosphere. Add 1.2 mmol of EDCI and 1.2 mmol of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt-active ester.

-

Coupling: Add 1.2 mmol of the desired primary amine (e.g., an aniline derivative) followed by 2.5 mmol of DIPEA. Stir the reaction mixture at room temperature for 12–18 hours.

-

Reaction Quenching: Monitor completion via TLC. Quench the reaction by pouring the mixture into 50 mL of ice-cold 0.1 M HCl.

-

Aqueous Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (to remove unreacted acid and HOBt) and brine.

-

Validation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and validate the structure using 1H-NMR, 13C-NMR, and HRMS.

Fig 2. Step-by-step workflow for the synthesis and validation of pyrazole-4-carboxamides.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To validate the biological activity of synthesized SDHIs, an in vitro biochemical assay using purified SDH (or mitochondrial fractions) is required.

Causality & Rationale:

-

Why DCPIP? 2,6-dichlorophenolindophenol (DCPIP) is used as an artificial terminal electron acceptor. As it gets reduced, it changes from blue to colorless, allowing the reaction kinetics to be monitored spectrophotometrically at 600 nm.

-

Why PMS? SDH cannot efficiently transfer electrons directly to DCPIP. Phenazine methosulfate (PMS) acts as an obligate electron mediator, shuttling electrons from the FADH2 of the SDH enzyme to the DCPIP dye, ensuring the read-out accurately reflects enzyme activity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare an assay buffer containing 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, and 0.1% BSA.

-

Reagent Assembly: In a 96-well microplate, add 100 µL of assay buffer, 10 µL of 20 mM sodium succinate (substrate), 10 µL of 1 mM DCPIP, and 10 µL of 1 mM PMS.

-

Inhibitor Introduction: Add 10 µL of the synthesized pyrazole-4-carboxamide at varying concentrations (e.g., 0.1 µM to 100 µM in DMSO). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the SDH enzyme preparation.

-

Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial velocity vs. inhibitor concentration.

Conclusion

The pyrazole-4-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the C4-carboxylic acid as an anchor and modifying the C3/C5 positions to tune lipophilicity and electronic distribution, researchers can generate highly selective agents. Whether designing next-generation SDHI fungicides to secure global food supplies or synthesizing novel kinase inhibitors for oncology, the structural programmability of this scaffold ensures its continued prominence in both agricultural and pharmaceutical sciences.

References

- Title: 3-(Difluoromethyl)

- Source: researchgate.

- Source: ijpsjournal.

- Source: mdpi.

Sources

A Guide to the Discovery and Synthesis of Novel Pyrazole Compounds: From Foundational Principles to Advanced Applications

Introduction: The Pyrazole as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as one of the most significant heterocyclic scaffolds in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have evolved from laboratory curiosities to the core of numerous FDA-approved drugs, treating a wide spectrum of diseases including cancer (e.g., Ibrutinib, Ruxolitinib), viral infections (e.g., Lenacapavir), and inflammatory conditions (e.g., Celecoxib).[4][5][6][7]

The therapeutic success of pyrazoles stems from their unique structural and electronic properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the other three carbon positions allow for diverse functionalization, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[8] This guide provides an in-depth exploration of the synthesis of these vital compounds, from the foundational Knorr synthesis to modern, high-efficiency methodologies like multicomponent reactions and flow chemistry, designed for researchers and drug development professionals aiming to harness the full potential of the pyrazole core.

Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and the most classical method for constructing the pyrazole ring.[2][9][10] The reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] Its enduring utility lies in its reliability and the ready availability of starting materials.

Causality of the Mechanism & Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[9] A critical consideration when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines is regioselectivity . The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to two different regioisomeric products.[9] The outcome is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[9][11] Controlling the reaction pH and temperature can often steer the reaction toward a desired isomer.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Protocol 1: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole

This protocol describes a representative Knorr synthesis using benzoylacetone (an unsymmetrical 1,3-dicarbonyl) and phenylhydrazine.

Materials:

-

Benzoylacetone (1.62 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol (for recrystallization)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone (10 mmol) and glacial acetic acid (20 mL).

-

Stir the mixture until the benzoylacetone is fully dissolved.

-

Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate).

-

After completion, allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (3 x 20 mL).

-

Purify the crude product by recrystallization from hot ethanol to yield white crystalline needles.

-

Dry the purified product in a vacuum oven. Expected yield: 80-90%.

Self-Validation/Characterization:

-

Melting Point: Compare with the literature value.

-

¹H NMR (CDCl₃): Expect characteristic peaks for the methyl group (singlet, ~2.4 ppm), the pyrazole C4-proton (singlet, ~6.7 ppm), and aromatic protons (multiplets, ~7.2-7.8 ppm).

-

Mass Spectrometry (MS): Confirm the molecular weight (M/z for C₁₆H₁₄N₂ should be ~234.30).

Modern Methodologies for Efficiency and Diversity

While the Knorr synthesis is robust, the drive for higher efficiency, atom economy, and molecular diversity has led to the development of powerful modern techniques.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[3] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds from simple precursors.[13] For pyrazole synthesis, MCRs often involve the in situ generation of the 1,3-dicarbonyl or a related electrophilic intermediate, which then reacts with a hydrazine.[1][13]

The key advantage is operational simplicity and efficiency, as multiple bond-forming events occur in a single step, avoiding the need for isolation of intermediates and reducing solvent waste and purification steps.[3]

Caption: A two-step tandem flow synthesis of pyrazoles. [14]

Structural Verification and Quality Control

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. This is a self-validating step critical for ensuring the reliability of subsequent biological data.

| Technique | Purpose | Key Information for Pyrazoles |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and connectivity of atoms. | ¹H NMR: Reveals the number and type of protons. The C4-H proton of the pyrazole ring typically appears as a singlet in a distinct region of the spectrum. ¹³C NMR: Confirms the carbon skeleton of the molecule. [15] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide fragmentation data. | Confirms the successful formation of the target molecule by matching the observed molecular ion peak (M+) to the calculated molecular weight. High-Resolution MS (HRMS) provides the exact mass, confirming the elemental formula. [16][17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. | A single, sharp peak indicates a pure compound. HPLC is also used to monitor reaction progress. [15] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. | Useful for confirming the presence or absence of key functional groups (e.g., C=O, N-H, C≡N) during the synthesis. [16] |

The Role of Synthesis in Driving Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing novel pyrazole analogues in a drug discovery context is to establish Structure-Activity Relationships (SAR). [18][19]SAR studies explore how systematic changes to a molecule's structure affect its biological activity. [20]The synthetic methodologies described above are the tools that enable this exploration. For example, by using a variety of substituted hydrazines in the Knorr synthesis or diverse aldehydes in an MCR, researchers can rapidly generate a library of related pyrazoles. [21] Each new compound is a data point. By comparing the biological activity (e.g., IC₅₀ values against a target enzyme) across the series, scientists can deduce which structural features are critical for potency, selectivity, and desirable pharmacokinetic properties. [18][22]This iterative cycle of design, synthesis, and testing is the engine of modern drug development.

Conclusion and Future Outlook